

Application of CTP Analogs for RNA Labeling: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Cytidine-5'-triphosphate disodium

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Introduction

The ability to label and subsequently detect, purify, or visualize RNA molecules is fundamental to understanding their diverse roles in cellular processes, from gene expression and regulation to catalysis and structural scaffolding. The incorporation of modified cytidine triphosphate (CTP) analogs into RNA transcripts, either through in vitro transcription or metabolic labeling in living cells, provides a powerful and versatile toolkit for RNA research. These analogs introduce unique chemical functionalities, fluorescent reporters, or affinity tags into the RNA molecule, enabling a wide array of downstream applications.

This document provides detailed application notes and protocols for the use of various CTP analogs in RNA labeling, catering to the needs of researchers, scientists, and professionals in drug development.

Overview of CTP Analogs and Their Applications

CTP analogs can be broadly categorized based on the type of modification and the intended application. The choice of analog depends on the experimental goals, such as whether the

RNA will be labeled in vitro or in vivo, and the desired downstream detection or manipulation method.

Table 1: Common CTP Analogs and Their Primary Applications

| CTP Analog Category | Specific Example(s) | Key Features & Applications | Labeling Method(s) |
|---|--|--|--|
| Amine-Reactive Analogs | Aminoallyl-CTP | Introduces a primary amine for subsequent coupling to NHS-ester functionalized molecules (e.g., fluorescent dyes, biotin). Cost-effective for indirect labeling.[1][2] | In vitro transcription |
| Bioorthogonal Analogs (Click Chemistry) | 5-Ethynyl-CTP (5-EC), 2'-Azido-2'-deoxy-CTP (2'-Azido-CTP), 5-Azido-PEG4-CTP | Enables highly specific and efficient labeling via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3][4][5][6] Ideal for cellular imaging and in vivo labeling due to the bioorthogonal nature of the reaction.[3][4][7] | In vitro transcription, Metabolic labeling |
| Directly Labeled Fluorescent Analogs | Fluorescein-12-CTP, tCTP (1,3-diaza-2-oxophenothiazine-CTP), Cy5-CTP | The fluorophore is directly attached to the CTP, allowing for immediate visualization of the labeled RNA without a secondary detection step.[8][9][10][11][12] | In vitro transcription, Metabolic labeling (with specific analogs) [8] |
| Photocrosslinking Analogs | 5-((4-azidophenacyl)thio)cytidine-5'-triphosphate (5-APAS-CTP) | Contains a photoactivatable group (aryl azide) that forms covalent | In vitro transcription |

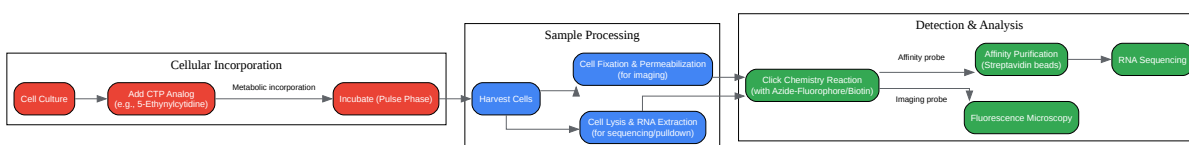
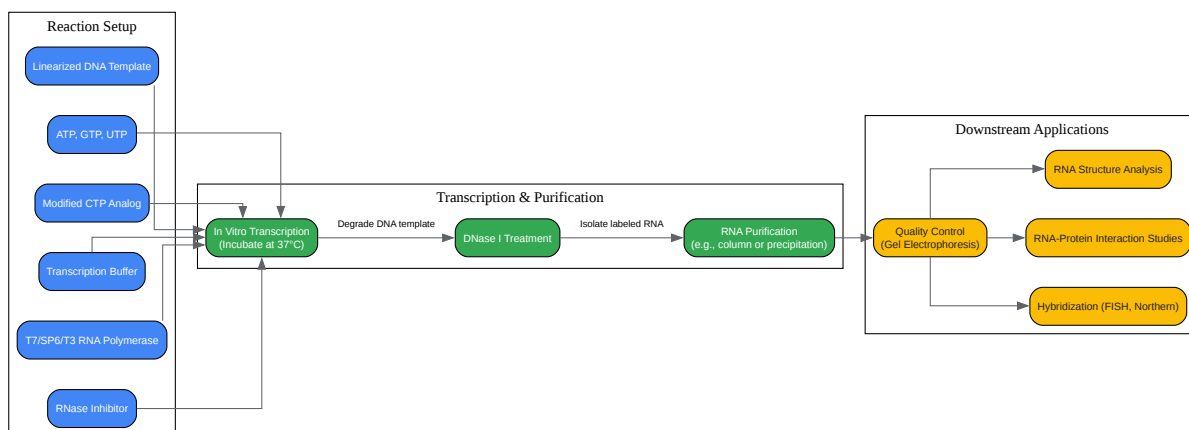
crosslinks with interacting proteins upon UV irradiation, enabling the study of RNA-protein interactions.[13][14][15]

| | | | |
|----------------------|---------------|--|------------------------|
| Affinity Tag Analogs | Biotin-11-CTP | Incorporates a biotin moiety for strong and specific binding to streptavidin, facilitating the purification and immobilization of labeled RNA.[16] | In vitro transcription |
|----------------------|---------------|--|------------------------|

Experimental Workflows and Protocols

Workflow 1: In Vitro RNA Labeling using CTP Analogs

This workflow outlines the general procedure for incorporating CTP analogs into RNA transcripts using in vitro transcription, a method widely used for generating labeled RNA probes for various applications.[17][18]



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- To cite this document: BenchChem. [Application of CTP Analogs for RNA Labeling: Detailed Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15396442/docs#application-of-ctp-analogs-for-rna-labeling-detailed-application-notes-and-protocols>]

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